1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
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Overview
Description
The compound “1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one” is a complex organic molecule. It contains a bicyclo[2.2.1]heptan-2-one core, which is a type of bicyclic compound with a ketone functional group . This core is substituted with a phenylpiperazine carbonyl group and three methyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic core, the introduction of the methyl groups, and the attachment of the phenylpiperazine carbonyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic core and the various substituents. The bicyclic core would likely impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The ketone functional group could potentially undergo reactions such as reduction to an alcohol or condensation with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
The compound 1,7,7-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine, a structurally related compound, showcases the complex chemistry involved in creating novel molecules with potential research applications. This molecule was synthesized through a reaction involving camphorquinone and diaminomaleonitrile, characterized by various spectroscopic methods, and its structure elucidated via X-ray crystallography, demonstrating advanced techniques in organic synthesis and structural analysis (Filatov et al., 2013).
Catalytic and Enantioselective Processes
Research into derivatives of camphor, including those structurally similar to 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one, highlights their use as ligands in catalytic processes. For instance, camphor-derived amino alcohols have shown effectiveness as ligands in the enantioselective addition of diethylzinc to benzaldehydes, illustrating the compound's relevance in asymmetric synthesis and catalysis (Nevalainen & Nevalainen, 2001).
Chemical Reactivity and Modification
The reactivity of related bicyclic compounds under different conditions has been studied, providing insights into the chemical behavior and modification possibilities of such molecules. Research on 1-phenyltricyclo[4.1.0.02,7]heptane with N-iodosuccinimide reveals the compound's reactivity, leading to the formation of diastereomeric products and showcasing methodologies that could be applied to the modification of this compound (Vasin et al., 2017).
Potential Pharmacological Applications
While specifically excluding drug use and dosage information, it's worth noting that related compounds exhibit valuable pharmacological properties. For instance, certain aryl- and heteroaryl-substituted derivatives have been identified for their potential as antidepressant drugs, underlining the broader significance of such molecular frameworks in medicinal chemistry and drug discovery (Gunkara et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors affect 1,7,7-trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[221]heptan-2-one are currently unavailable .
Future Directions
Properties
IUPAC Name |
1,7,7-trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-19(2)20(3)9-10-21(19,15-17(20)24)18(25)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBSYJVXULQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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